molecular formula Ho2O3 B7799524 Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets

Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets

Cat. No.: B7799524
M. Wt: 377.859 g/mol
InChI Key: JYTUFVYWTIKZGR-UHFFFAOYSA-N
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Description

Aluminum Magnesium Sputtering Target is an alloy sputtering material containing Al and Mg . It is available in various forms, purities, sizes, and prices . The aluminum magnesium sputtering materials are used for CD-ROM, decoration, semiconductor, display, LED and photovoltaic devices, functional coating as well as other optical information storage industry, glass coating industry like car glass and architectural glass, optical communication, etc .


Synthesis Analysis

Magnetron sputtering has been one of the significant processes for developing defect-free uniform coatings for a wide range of materials . Increasing Magnesium (Mg) content in Aluminium (Al)–Mg sputtered coats has been strongly linked to a heightened sacrificial nature . This has directed researchers towards investigating different combinations or compositions of Al-based coats .


Molecular Structure Analysis

A multilayered aluminum–magnesium (Al-Mg) nanostructured composite was fabricated using constrained high-pressure torsion (HPT) in a Bridgeman-anvil-type unit . A microstructure investigation and X-ray diffraction analysis allowed us to identify the presence of intermetallic Al3Mg2 and Al12Mg17 phases in the deformed nanostructured composite .


Chemical Reactions Analysis

Increasing Magnesium (Mg) content in Aluminium (Al)–Mg sputtered coats has been strongly linked to a heightened sacrificial nature . This has directed researchers towards investigating different combinations or compositions of Al-based coats .


Physical And Chemical Properties Analysis

The sputtering yield of the Al3Mg2 and Al12Mg17 phases was found to be 2.2 atom/ion and 1.9 at/ion, respectively, which is lower than that of Mg (2.6 at/ion) . According to density functional theory (DFT)-based calculations, this is due to the higher surface-binding energy of the intermetallic phases (3.90–4.02 eV with the Al atom removed and 1.53–1.71 eV with the Mg atom removed) compared with pure Al (3.40–3.84 eV) and Mg (1.56–1.57 eV) .

Mechanism of Action

Target of Action

MFCD00011053: MFCD00011053, also known as Flucytosine, is a synthetic antimycotic compound . Its primary targets are susceptible fungal cells .

SY010030: SY010030, also known as Angiotensin Receptor Blockers (ARBs), primarily targets type 1 angiotensin II (AT 1) receptors on blood vessels and other tissues, such as the heart .

Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets: This compound are primarily used in the manufacturing of thin films through a process called "sputtering" .

Holmium(III) oxide, REacton: Holmium(III) oxide, or holmium oxide, is a chemical compound of the rare-earth element holmium and oxygen . Its primary target is the formation of brittle Mg-Al intermetallic compounds .

Mode of Action

MFCD00011053: Flucytosine is converted into 5-fluorouracil (5-FU) inside fungal cells, which is further converted to metabolites that inhibit fungal RNA and DNA synthesis .

SY010030: ARBs block type 1 angiotensin II (AT 1) receptors, inhibiting the effects of angiotensin II on sympathetic nerve release and reuptake of norepinephrine .

This compound: The sputtering process involves the controlled removal and conversion of the target material into a directed gaseous/plasma phase through ionic bombardment .

Holmium(III) oxide, REacton: Holmium(III) oxide reacts slowly with O2 at room temperature, and burns readily, forming holmium (III) oxide, Ho2O3 .

Biochemical Pathways

MFCD00011053: The biochemical pathway of Flucytosine involves its conversion into 5-fluorouracil (5-FU) inside fungal cells, which is further converted to metabolites that inhibit fungal RNA and DNA synthesis .

SY010030: ARBs inhibit the effects of angiotensin II on sympathetic nerve release and reuptake of norepinephrine .

This compound:

Holmium(III) oxide, REacton: Holmium(III) oxide reacts with oxygen to form holmium (III) oxide, Ho2O3 .

Pharmacokinetics

MFCD00011053: Flucytosine is well absorbed after oral administration, penetrates into body tissues well and is excreted mainly by the kidneys .

SY010030: This compound: Holmium(III) oxide, REacton:

Result of Action

MFCD00011053: The result of Flucytosine’s action is the inhibition of fungal RNA and DNA synthesis .

SY010030: The result of ARBs’ action is the inhibition of the effects of angiotensin II on sympathetic nerve release and reuptake of norepinephrine .

This compound: The result of the sputtering process is the formation of thin films .

Holmium(III) oxide, REacton: The result of the reaction between holmium and oxygen is the formation of holmium (III) oxide, Ho2O3 .

Action Environment

MFCD00011053: The action environment of Flucytosine is inside susceptible fungal cells .

SY010030: The action environment of ARBs is on type 1 angiotensin II (AT 1) receptors on blood vessels and other tissues, such as the heart .

This compound: The action environment of this compound is in the manufacturing of thin films .

Holmium(III) oxide, REacton: The action environment of Holmium(III) oxide, REacton is in the presence of oxygen .

Safety and Hazards

Aluminum Magnesium Alloy is a flammable solid and catches fire spontaneously in contact with air . It self-heats and may catch fire, and in contact with water, it releases flammable gas . Therefore, it should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to contact with air and should be handled under inert gas . It should be protected from moisture . In case of fire, special powder for metal fires should be used .

Future Directions

Owing to its low cost, short process, and low energy consumption, semi-solid processing (SSP) of aluminum (Al) and magnesium (Mg) alloys has been considered as a competitive approach to fabricate complicated components with excellent performance .

Properties

IUPAC Name

oxo(oxoholmiooxy)holmium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Ho.3O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTUFVYWTIKZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Ho]O[Ho]=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ho2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.859 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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